molecular formula C26H20N2O4S2 B2936616 3-[(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-{[1,1'-biphenyl]-4-yl}propanamide CAS No. 314735-94-9

3-[(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-{[1,1'-biphenyl]-4-yl}propanamide

Cat. No.: B2936616
CAS No.: 314735-94-9
M. Wt: 488.58
InChI Key: KMUCQRBRJRXHHG-HAHDFKILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-{[1,1'-biphenyl]-4-yl}propanamide is a useful research compound. Its molecular formula is C26H20N2O4S2 and its molecular weight is 488.58. The purity is usually 95%.
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Mechanism of Action

Target of Action

CCG-4457, also known as 3-[(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-{[1,1’-biphenyl]-4-yl}propanamide, primarily targets the myocardin-related transcription factor A (MRTF-A) . MRTF-A is a critical factor for epithelial–mesenchymal transition (EMT), a process associated with cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .

Mode of Action

CCG-4457 interacts with its target, MRTF-A, by binding to the N-terminal basic domain (NB) of MRTF-A, which functions as a nuclear localization signal . This binding specifically occurs when the G-actin pool is depleted, preventing the interaction between MRTF-A and importin α/β1, and resulting in the inhibition of the nuclear import of MRTF-A . This suggests that CCG-4457 acts downstream of Rho, as it blocks transcription stimulated by various activators .

Biochemical Pathways

CCG-4457 affects the RhoA transcriptional signaling pathway, specifically the serum response factor (SRF) and its coactivator and oncogene, megakaryoblastic leukemia 1 (MKL1) . The inhibition of this pathway by CCG-4457 could serve as a useful biological probe and potential cancer therapeutic agent .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound and its overall pharmacokinetic profile

Result of Action

The action of CCG-4457 results in the suppression of several pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions . This suppression is achieved through the inhibition of MRTF-A, which plays a critical role in EMT .

Properties

IUPAC Name

3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-phenylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O4S2/c29-24(27-20-9-7-19(8-10-20)18-4-2-1-3-5-18)12-13-28-25(30)23(34-26(28)33)15-17-6-11-21-22(14-17)32-16-31-21/h1-11,14-15H,12-13,16H2,(H,27,29)/b23-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUCQRBRJRXHHG-HAHDFKILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCC(=O)NC4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)NC4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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